S-(1-Carboxypropyl)cysteine

Description

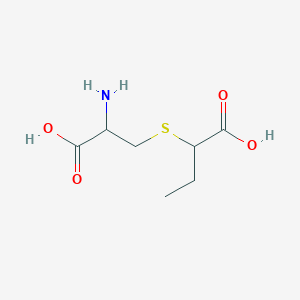

S-(1-Carboxypropyl)cysteine (abbreviated as 1-CPC in referenced studies) is a cysteine derivative synthesized via nucleophilic substitution between L-cysteine and 2-bromobutyric acid . The compound features a 1-carboxypropyl group (-CH$2$CH$2$CH$2$COOH) attached to the sulfur atom of cysteine, resulting in the molecular formula C$7$H${13}$NO$4$S (inferred from reaction stoichiometry and structural analogs) .

Key functional studies reveal that 1-CPC undergoes oxidative deamination by L-amino acid oxidase in the presence of catalase, consuming 0.5 moles of oxygen per mole of substrate and producing S-(1-carboxypropyl)-thiopvruvic acid (1-CPTP) as the primary α-ketoacid product . This reaction highlights its metabolic reactivity, distinguishing it from other cysteine derivatives.

Properties

CAS No. |

108203-31-2 |

|---|---|

Molecular Formula |

C7H13NO4S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO4S/c1-2-5(7(11)12)13-3-4(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

WDHAZHCPBXWWHA-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)SCC(C(=O)O)N |

Canonical SMILES |

CCC(C(=O)O)SCC(C(=O)O)N |

Synonyms |

1-CP-Cys S-(1-carboxypropyl)-L-Cys S-(1-carboxypropyl)cysteine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain Length and Branching : 1-CPC and 1-CEC differ in alkyl chain length (propyl vs. ethyl), while 1-CPC and S-(2-Carboxypropyl)cysteine are structural isomers with linear vs. branched carboxypropyl groups. These structural variations influence solubility, chromatographic behavior, and enzyme interactions .

- Synthesis : 1-CPC and 1-CEC are synthesized using analogous methods but require different bromo-acid precursors (2-bromobutyric vs. 2-bromopropionic acid) . In contrast, S-(2-Carboxypropyl)cysteine is often purchased for analytical use, suggesting more complex or less commonly reported synthesis routes .

Chromatographic Behavior

Chromatography effectively distinguishes 1-CPC from analogs:

- 1-CPC vs. 1-CEC : Both exhibit distinct retention times in ion-exchange chromatography due to differences in carboxyl group positioning and chain length .

- 1-CPC vs. S-(2-Carboxypropyl)cysteine : Despite identical molecular formulas, their structural isomerism results in divergent paper chromatography profiles, enabling precise identification .

Enzymatic Reactivity

Oxidative Deamination: Both 1-CPC and 1-CEC are substrates for L-amino acid oxidase, yielding α-ketoacids (1-CPTP and S-(1-carboxyethyl)-thiopvruvic acid, respectively) .

Contrast with S-Carboxymethyl-L-cysteine :

This analog forms sulfoxide derivatives (e.g., S-carboxymethylcysteine sulfoxide) under oxidative conditions, which exhibit antioxidant and anti-inflammatory activities —a functional divergence from 1-CPC’s enzymatic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.